molecular formula C23H32N2O2 B13738951 Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- CAS No. 17060-69-4

Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)-

Cat. No.: B13738951
CAS No.: 17060-69-4
M. Wt: 368.5 g/mol
InChI Key: SNTDPSZKPUYZOP-UHFFFAOYSA-N
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Description

Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- is a complex organic compound that features a combination of aromatic and aliphatic structures

Properties

CAS No.

17060-69-4

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

N-(2,6-dimethyl-4-phenylmethoxyphenyl)-2-(dipropylamino)acetamide

InChI

InChI=1S/C23H32N2O2/c1-5-12-25(13-6-2)16-22(26)24-23-18(3)14-21(15-19(23)4)27-17-20-10-8-7-9-11-20/h7-11,14-15H,5-6,12-13,16-17H2,1-4H3,(H,24,26)

InChI Key

SNTDPSZKPUYZOP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aromatic Substitution: Introduction of the phenylmethoxy group onto the aromatic ring.

    Amidation: Formation of the acetamide group through reaction with acetic anhydride or acetyl chloride.

    Alkylation: Introduction of the dipropylamino group via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the dipropylamino group.

    Reduction: Reduction reactions could target the acetamide group or the aromatic ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler acetamide derivative with analgesic properties.

    Diphenhydramine: An antihistamine with a similar dipropylamino group.

Uniqueness

Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

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